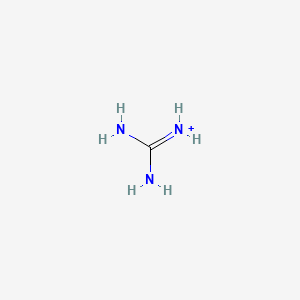
Guanidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidinium is a this compound ion. It is a conjugate acid of a guanidine and a carbamimidoylazanium.
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Guanidinium compounds have been extensively studied for their therapeutic potential. They serve as precursors for numerous medicinally important molecules and are integral in biological research due to their ability to form hydrogen bonds and cation-π interactions, which facilitate molecular recognition.
Therapeutic Compounds
A variety of natural and synthetic guanidine derivatives are utilized in pharmacology. Some notable examples include:
- Guanethidine : Used primarily as an antihypertensive agent.
- L-arginine : A precursor to nitric oxide, important for cardiovascular health.
- Guanidine hydrochloride : Employed in the treatment of myasthenia gravis and as a denaturing agent in protein studies.
| Compound | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Guanethidine | Antihypertensive | Blocks adrenergic receptors |
| L-arginine | Cardiovascular health | Increases nitric oxide production |
| Guanidine hydrochloride | Treatment of myasthenia gravis | Modulates neuromuscular transmission |
Biological Research
Recent studies highlight this compound's role in enhancing biomolecule quality in clinical applications. For instance, the addition of this compound salts to fixation protocols has shown to improve the preservation of proteins and nucleic acids compared to traditional methods like neutral buffered formalin . This advancement is crucial for proteomic and genetic analyses, ensuring higher quality results.
Biochemical Applications
This compound compounds play a significant role in biochemical processes, particularly concerning nitrogen metabolism. Research has identified new pathways for guanidine production in plants, suggesting its importance in ecological nitrogen cycles .
Enzymatic Functions
Studies have uncovered several enzymes involved in guanidine synthesis, such as homoarginine-6-hydroxylases found in Arabidopsis species . These findings contribute to our understanding of plant biochemistry and the potential agricultural applications of guanidine derivatives.
Industrial Applications
This compound salts are not limited to biological fields; they also have applications in industrial chemistry. Their strong organobase properties make them suitable for various catalytic processes.
Organic Synthesis
Research has demonstrated the utility of modified guanidines as chiral auxiliaries in asymmetric synthesis. This application is pivotal for producing enantiomerically pure compounds used in pharmaceuticals .
| Application | Description | Impact |
|---|---|---|
| Chiral auxiliaries | Assist in asymmetric synthesis | Enhances production of enantiomerically pure drugs |
| Catalysis | Used in various organic reactions | Improves reaction efficiency and selectivity |
Guanidine in Clinical Fixation Protocols
A study evaluated the effectiveness of this compound-supplemented fixation solutions (BE70G) compared to traditional methods . The results indicated that tissues fixed with BE70G exhibited improved preservation of protein markers, facilitating better histological assessments.
Enzymatic Production Studies
Research on plant-derived enzymes has revealed that specific guanidine-producing pathways can significantly influence nitrogen levels in ecosystems . This insight could lead to enhanced agricultural practices through better nitrogen management.
Propiedades
Fórmula molecular |
CH6N3+ |
|---|---|
Peso molecular |
60.08 g/mol |
Nombre IUPAC |
diaminomethylideneazanium |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1 |
Clave InChI |
ZRALSGWEFCBTJO-UHFFFAOYSA-O |
SMILES |
C(=[NH2+])(N)N |
SMILES canónico |
C(=[NH2+])(N)N |
Sinónimos |
Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















